molecular formula C10H7NO3 B1609216 N-(3-hydroxyphenyl)maleimide CAS No. 63381-38-4

N-(3-hydroxyphenyl)maleimide

Cat. No.: B1609216
CAS No.: 63381-38-4
M. Wt: 189.17 g/mol
InChI Key: YWODHBPFOGXUFX-UHFFFAOYSA-N
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Description

Overview of Maleimide (B117702) Derivatives in Scholarly Contexts

Maleimides are a class of organic compounds characterized by the pyrrole-2,5-dione core, an unsaturated imide functional group. actascientific.comwikipedia.org This structure features a five-membered ring containing two carbonyl groups adjacent to a nitrogen atom and a carbon-carbon double bond. actascientific.com The inherent reactivity of this double bond makes maleimide derivatives highly valuable reagents in both chemical synthesis and biological studies. actascientific.comontosight.ai

The defining chemical feature of maleimides is their susceptibility to undergo addition reactions across the electron-deficient double bond. actascientific.com They are particularly effective as Michael acceptors, reacting readily with nucleophiles such as thiols. chemrxiv.org This specific and rapid reaction with the thiol groups of cysteine residues under physiological conditions is a cornerstone of their application in bioconjugation. wikipedia.orgchemrxiv.org Additionally, maleimides can act as dienophiles in Diels-Alder cycloaddition reactions, further expanding their synthetic utility. actascientific.comchemrxiv.org In polymer science, the vinylene group of the maleimide moiety can be polymerized through radical or anionic initiation to produce polymers known for their excellent thermal stability. actascientific.com

Significance of N-Substituted Maleimides in Chemical and Biological Sciences

N-substituted maleimides are derivatives where the hydrogen atom on the nitrogen of the maleimide ring is replaced by an alkyl or aryl group. actascientific.comwikipedia.org This substitution is a critical design feature that allows for the tuning of the molecule's physical, chemical, and biological properties. The nature of the N-substituent can influence solubility, reactivity, and steric hindrance, making these compounds highly versatile. kpi.ua

In materials science, N-substituted maleimides, particularly N-aryl maleimides, are extensively used as monomers to enhance the thermal stability of various polymers. google.com Their incorporation into polymer chains, such as those of ABS (poly(acrylonitrile-co-butadiene-co-styrene)) or PMMA (poly(methyl methacrylate)), can significantly increase the heat resistance of the final material. kpi.uagoogle.com Bismaleimides, which feature two maleimide groups linked by a connecting molecule, are important crosslinking agents used to create thermoset polymers with high performance characteristics. wikipedia.org

In the biological sciences, the ability to attach diverse functional groups to the nitrogen atom makes N-substituted maleimides indispensable tools. They are fundamental components in the construction of complex bioconjugates. rsc.orgnih.gov For instance, they are used as linkers to attach cytotoxic drugs to monoclonal antibodies, forming antibody-drug conjugates (ADCs) for targeted cancer therapy. wikipedia.orgnih.gov Similarly, they can be linked to fluorescent dyes, oligosaccharides, or polyethylene (B3416737) glycol (PEG) chains to create probes for biological imaging or to modify proteins to improve their therapeutic profiles. wikipedia.orgresearchgate.net

Research Trajectories and Historical Perspectives of N-(3-Hydroxyphenyl)maleimide Studies

The study of this compound is built upon the foundational research into N-substituted maleimides that gained momentum in the mid-20th century. While the general synthesis for N-substituted maleimides was established earlier, specific documentation and characterization of this compound appeared in scientific literature and patents by the 1980s. Its formal identification in chemical databases, such as its Chemical Abstracts Service (CAS) registry number 63381-38-4, solidified its place in academic and industrial research. epa.gov

The synthesis of this compound typically follows a two-step procedure. The first step involves the reaction of 3-aminophenol (B1664112) with maleic anhydride (B1165640) to form the intermediate N-(3-hydroxyphenyl)maleamic acid. kpi.ua The second step is the cyclization of this amic acid via dehydration to yield the final maleimide product.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number63381-38-4 biosynth.comchemsrc.com
Molecular FormulaC₁₀H₇NO₃ biosynth.comnih.gov
Molecular Weight189.17 g/mol biosynth.comchemsrc.com
Melting Point136–137 °C kpi.ua
SMILESC1=CC(=CC(=C1)O)N2C(=O)C=CC2=O biosynth.com
InChIInChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,12H nih.gov

Research into the polymerization of this compound has revealed important nuances. Direct free-radical polymerization of the monomer often results in polymers with low molecular weights, a phenomenon attributed to the presence of the reactive phenolic hydroxyl group. kpi.ua A significant breakthrough in this area was the use of a protecting group, such as a tetrahydropyranyl (THP) substituent, to mask the hydroxyl functionality. kpi.ua This strategy allows for polymerization in non-polar solvents, leading to the formation of high molecular weight polymers. kpi.ua The protecting group can be subsequently removed to yield poly(N-(hydroxyphenyl)maleimides) that exhibit excellent thermal stability. kpi.ua

Further research has demonstrated the versatility of this compound in coordination chemistry and copolymerization. Studies have shown its ability to form polymeric complexes with various metal ions, creating materials with potential biological activity. journalcsij.com It can also be copolymerized with other vinyl monomers, such as styrene (B11656), where the reaction conditions can be controlled to tailor the properties of the resulting copolymer.

Table 2: Summary of Key Research Findings on this compound
Research AreaFindingReference
SynthesisSynthesized via a two-step reaction of 3-aminophenol and maleic anhydride, proceeding through an N-(3-hydroxyphenyl)maleamic acid intermediate. kpi.ua
HomopolymerizationDirect polymerization yields low molecular weight polymers. Protection of the phenolic group enables synthesis of high molecular weight polymers with high thermal stability. kpi.ua
Coordination ChemistryForms polymeric complexes with metal salts (e.g., Cr³⁺, Co²⁺, Ni²⁺), resulting in coordination polymers with defined geometries and moderate antibacterial activity. journalcsij.com
CopolymerizationCan be copolymerized with monomers like styrene. Reaction parameters can be adjusted to control monomer incorporation and final copolymer properties.

Properties

IUPAC Name

1-(3-hydroxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWODHBPFOGXUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416054
Record name N-(3-hydroxyphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63381-38-4
Record name N-(3-hydroxyphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Hydroxyphenyl Maleimide and Its Derivatives

Optimization of Reaction Parameters for Yield and Purity.

Stoichiometric Ratios of Precursors

The synthesis of N-(hydroxyphenyl)maleimides consistently employs a stoichiometric ratio of the primary precursors. The reaction involves the equimolar pairing of an aminophenol with maleic anhydride (B1165640) to form an intermediate maleamic acid, which then undergoes cyclization. For the synthesis of N-(3-hydroxyphenyl)maleimide, a 1:1 molar ratio of m-aminophenol and maleic anhydride is utilized. prepchem.com Similarly, the synthesis of the isomeric N-(4-hydroxyphenyl)maleimide also uses a 1:1 molar ratio of p-aminophenol to maleic anhydride. nih.gov This ensures the complete consumption of the limiting reagent and maximizes the formation of the desired N-substituted maleamic acid intermediate.

Precursor 1Molar AmountPrecursor 2Molar AmountTarget Compound
m-Aminophenol0.50 moleMaleic Anhydride0.50 moleThis compound
p-Aminophenol0.15 moleMaleic Anhydride0.15 moleN-(4-Hydroxyphenyl)maleimide

Temperature and Reaction Duration Control

Precise control over temperature and reaction time is critical for driving the reaction to completion while minimizing the formation of byproducts. The synthesis often involves a two-stage thermal profile. In one documented procedure for this compound, the precursors are initially mixed at 25°C, followed by a prolonged heating period at 110°C for 14 hours to ensure the dehydration and ring-closure of the maleamic acid intermediate. prepchem.com An alternative method for a related isomer involves an initial stirring period of 2 hours at 20°C, followed by the addition of a catalyst mixture and subsequent heating at 70°C for another 2 hours. nih.gov

Reaction StageTemperatureDurationReference
Initial Mixing25°C- prepchem.com
Cyclization/Dehydration110°C14 hours prepchem.com
Alternative Method
Initial Mixing20°C2 hours nih.gov
Cyclization/Dehydration70°C2 hours nih.gov

Solvent Systems in Synthesis

The choice of solvent plays a pivotal role in the synthesis, influencing reactant solubility, reaction kinetics, and the ease of product isolation. A variety of solvents have been successfully employed. Acetic acid is a common choice, serving as both a solvent and a catalyst for the dehydration step. prepchem.com N,N-dimethylformamide (DMF) is another effective solvent, particularly for dissolving the aminophenol and maleic anhydride precursors. nih.gov For the cyclization of the intermediate maleamic acid, acetone (B3395972) has been used in the presence of acetic anhydride and a catalyst. kpi.ua Other solvents like diethyl ether are used in the initial formation of the maleamic acid, ucl.ac.be while dichloromethane (B109758) (DCM) is often employed for purification via liquid chromatography and for subsequent protection reactions. kpi.ua In more novel approaches, water has been utilized as a green solvent for the synthesis of maleimides from an adduct of furan (B31954) and maleic anhydride. arkat-usa.org

SolventRole in SynthesisReference
Acetic AcidPrimary reaction solvent, catalyst prepchem.com
N,N-Dimethylformamide (DMF)Primary reaction solvent nih.gov
AcetoneSolvent for cyclization step kpi.ua
Dichloromethane (DCM)Purification, protective group reactions kpi.ua
Diethyl EtherFormation of maleamic acid intermediate ucl.ac.be
WaterGreen solvent in alternative synthesis arkat-usa.org

Protective Group Strategies for Phenolic Functionality

The phenolic hydroxyl group of this compound is a reactive site that can interfere with subsequent polymerization or modification reactions. kpi.ua To prevent undesired side reactions, this functionality is often temporarily masked using a protecting group. jocpr.com The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. jocpr.com

Acetoxyl Protection

One common strategy is to protect the phenolic hydroxyl group as an acetate (B1210297) ester, forming an acetoxyl group. This is typically achieved by reacting the corresponding N-(hydroxyphenyl) maleamic acid with acetic anhydride. kpi.ua This method can be integrated into the cyclization step, where acetic anhydride also serves as the dehydrating agent to form the maleimide (B117702) ring. kpi.uaucl.ac.be The resulting N-(acetoxyphenyl) maleimides demonstrate different solubility and reactivity profiles compared to their hydroxylated counterparts, which can be advantageous in certain polymerization processes. kpi.ua

PrecursorProtected MoietyResulting Compound
This compoundAcetoxyl (-OAc)N-(3-Acetoxyphenyl)maleimide

Tetrahydropyranyl (THP) Protection and Subsequent Deprotection

The tetrahydropyranyl (THP) group is another effective means of protecting the phenolic hydroxyl. kpi.ua It is valued for its ease of introduction and removal under specific acidic conditions, while remaining stable in the presence of bases, organometallic nucleophiles, and reducing agents. total-synthesis.comresearchgate.net

Protection: The THP group is introduced by reacting this compound with 3,4-dihydro-2H-pyran (DHP). kpi.ua This reaction is catalyzed by an acid, with pyridinium (B92312) p-toluenesulfonate (PPTS) being a frequently used catalyst due to its mild acidity. kpi.uatotal-synthesis.com The reaction is typically carried out in a non-polar solvent such as dichloromethane (DCM) at room temperature. kpi.ua

Deprotection: The removal of the THP group is accomplished through acidic solvolysis. total-synthesis.com This can be achieved using various acidic conditions, such as trifluoroacetic acid (TFA) in the presence of scavengers or with hydrogen chloride (HCl) in dioxane. iris-biotech.de This process regenerates the free phenolic hydroxyl group, making it available for further reactions after the desired synthetic steps have been completed.

ProcessReagentsSolventReference
Protection 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM) kpi.ua
Deprotection Trifluoroacetic acid (TFA) or Hydrogen Chloride (HCl)Dichloromethane or Dioxane total-synthesis.comiris-biotech.de

Reactivity and Reaction Mechanisms of N 3 Hydroxyphenyl Maleimide

Maleimide (B117702) Ring Reactivity

The core of N-(3-hydroxyphenyl)maleimide's reactivity lies in its maleimide ring. This five-membered dicarbonyl ring contains an electron-deficient carbon-carbon double bond, rendering it a prime target for nucleophilic addition reactions. This inherent reactivity is the basis for its widespread use in bioconjugation and polymer chemistry.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the two adjacent carbonyl groups makes the double bond of the maleimide ring highly electrophilic. This characteristic facilitates the addition of a wide range of nucleophiles, a fundamental aspect of its chemical behavior.

The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of bioconjugation chemistry, prized for its speed and specificity. nih.govnih.gov This reaction, a Michael-type addition, proceeds readily under mild conditions, including physiological pH, making it ideal for modifying biomolecules like proteins and peptides. researchgate.net

The mechanism of the thiol-maleimide reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbon atoms of the maleimide double bond. prolynxinc.com This attack leads to the formation of a stable thioether bond, resulting in a thiosuccinimide derivative. google.com This covalent linkage is generally stable, although it can be reversible under certain conditions, a phenomenon known as a retro-Michael reaction. nih.govd-nb.info The stability of the resulting thiosuccinimide can be enhanced by hydrolysis of the succinimide (B58015) ring, a reaction that is often desired to create a permanent linkage. prolynxinc.comnih.gov

The kinetics of the thiol-maleimide reaction are notably rapid, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹. nih.govacs.org The reaction rate is highly dependent on the pH of the medium. nih.govnih.gov Optimal chemoselectivity for thiols is generally observed in a pH range of 6.5 to 7.5. nih.govresearchgate.net Within this window, the reaction with thiols is significantly faster—approximately 1,000 times faster—than with other nucleophiles like amines. This is because the thiol group (with a pKa typically around 8.5) exists in equilibrium with its more nucleophilic thiolate form at this pH, while most amines remain protonated and less reactive. nih.gov As the pH increases above 7.5, the reaction with primary amines becomes more competitive, reducing the selectivity for thiols.

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

FactorEffect on Reaction RateOptimal Conditions for Bioconjugation
pH Increases with higher pH due to increased thiolate concentration. nih.govpH 6.5 - 7.5 for optimal thiol selectivity. nih.gov
Thiol pKa Lower pKa thiols react faster at a given pH.Dependent on the specific thiol-containing molecule.
Solvent Polar solvents can facilitate the reaction. acs.orgAqueous buffers are commonly used for biological applications.
Temperature Increases with higher temperature.Room temperature is often sufficient. acs.org
Substituents on Maleimide Electron-withdrawing groups can increase reactivity. prolynxinc.comN/A

While the thiol-maleimide reaction is the most prominent, the maleimide ring of this compound can also react with other heteronucleophiles, such as amines and, to a lesser extent, hydroxyl groups.

General Michael Addition Reactivity of the Electron-Deficient Double Bond

The maleimide ring contains an α,β-unsaturated carbonyl system, which renders the double bond electron-deficient and highly susceptible to nucleophilic attack. This characteristic facilitates Michael addition reactions, a class of conjugate additions that are fundamental in forming carbon-carbon and carbon-heteroatom bonds. univ.kiev.uaresearchgate.net In the context of N-substituted maleimides like this compound, the double bond readily reacts with a wide range of nucleophiles. univ.kiev.ua

A prominent example of this reactivity is the thiol-maleimide reaction, where a thiol group (R-SH) acts as the nucleophile, attacking the electron-deficient double bond of the maleimide ring to form a stable thiosuccinimide adduct. This reaction is highly specific and proceeds rapidly under physiological conditions (pH 6.5-7.5), making it exceptionally useful in bioconjugation for linking molecules to peptides and proteins. nih.gov The general mechanism involves the nucleophilic attack of the thiolate anion on one of the carbons of the double bond, followed by protonation to yield the final product.

Beyond thiols, other nucleophiles such as amines can also participate in Michael additions with the maleimide core. scbt.com Studies on N-aryl substituted maleimides have shown that aminophenols, which possess multiple potential nucleophilic centers, selectively add via the amino group. univ.kiev.ua The reaction conditions for Michael additions can be varied, with some proceeding under base catalysis. However, basic conditions can sometimes lead to undesirable side reactions like hydrolysis of the maleimide ring. univ.kiev.ua To circumvent this, Lewis acids or aliphatic amines are often employed as catalysts. univ.kiev.ua Notably, water has been identified as an effective solvent for certain Michael additions involving N-arylmaleimides, sometimes in the presence of a Lewis acid like LiClO4 at elevated temperatures. univ.kiev.ua

Cycloaddition Reactions

The electron-deficient double bond of this compound also enables its participation in cycloaddition reactions, where it acts as a dienophile. These reactions are crucial for the construction of cyclic and polycyclic structures.

This compound can function as a dienophile in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. mdpi.com In these reactions, the maleimide double bond reacts with a conjugated diene to form a six-membered ring. The reactivity in Diels-Alder reactions is a hallmark of maleimides, allowing for the synthesis of various adducts with potential applications in material science.

The stereochemical outcome of the Diels-Alder reaction, yielding either endo or exo products, can be influenced by factors such as temperature and the solvent used. For instance, in reactions involving furan (B31954) derivatives as the diene, kinetic control at lower temperatures often favors the formation of the endo adduct, while thermodynamic control at higher temperatures can lead to the more stable exo product. nih.gov The reversibility of the Diels-Alder reaction, particularly with aromatic dienes like furan, presents a challenge, but strategies such as leveraging a liquid-to-solid phase transition have been explored to drive the reaction towards the product. mdpi.com

In addition to the Diels-Alder reaction, N-phenylmaleimide derivatives can undergo 1,3-dipolar cycloadditions, which are valuable for polymer synthesis. This type of reaction involves the addition of a 1,3-dipole, such as a nitrone, to the maleimide double bond. The thermal 1,3-dipolar polycycloaddition of bis(N-methylnitrone)s with bis(N-phenylmaleimide)s has been used to create polyadducts with isoxazolidine (B1194047) rings in the main chain. acs.orgresearchgate.net This method provides a pathway to polymers with unique heterocyclic structures integrated into their backbones. researchgate.net These cycloaddition reactions are a key strategy in what is often termed "click chemistry," allowing for the efficient and modular construction of complex polymeric architectures. acs.org

Role of the Hydroxyl Group in Reactivity and Intermolecular Interactions

The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This capability allows this compound to form both intramolecular and intermolecular hydrogen bonds. cymitquimica.combiosynth.com Intramolecular hydrogen bonding can occur between the hydroxyl group's hydrogen atom and one of the carbonyl oxygen atoms of the maleimide ring. rsc.org This interaction can influence the molecule's conformation and electronic properties.

Intermolecular hydrogen bonding is critical in the solid state and in solution, affecting properties like solubility and melting point. It also plays a role in the interactions of polymers derived from this monomer. acs.org For example, the presence of hydroxyl groups in poly(N-(hydroxyphenyl) maleimides) can contribute to the thermal stability and other properties of the resulting materials through hydrogen bonding networks. kpi.ua

The hydroxyl group significantly enhances the hydrophilicity of this compound compared to its non-hydroxylated counterpart, N-phenylmaleimide. This increased water solubility is advantageous for conducting reactions in aqueous media. The ability to perform reactions in water is a key aspect of green chemistry, reducing the reliance on volatile organic solvents. The hydroxyl group can also influence the kinetics and selectivity of reactions in water by participating in the solvation shell and potentially interacting with transition states. For instance, in Diels-Alder reactions, the presence of a hydroxyl group on the phenyl ring can affect the reaction's stereoselectivity and yield when carried out in aqueous environments. nih.gov

Hydrolytic Stability of Maleimide and Maleamic Acid Structures

The chemical stability of the maleimide ring and its corresponding ring-opened maleamic acid form is a critical factor in the application of this compound, particularly in bioconjugation and materials science. The susceptibility of these structures to hydrolysis under various conditions dictates the shelf-life, reaction efficiency, and the stability of the final conjugate.

The maleimide ring is known to be susceptible to hydrolysis, a reaction that leads to the opening of the imide ring to form the corresponding maleamic acid. This process is significantly influenced by several factors, most notably pH, temperature, and the nature of the substituent on the nitrogen atom of the maleimide.

Effect of pH: The rate of maleimide hydrolysis is highly dependent on the pH of the solution. Generally, hydrolysis is accelerated under alkaline conditions (pH > 7). researchgate.net In the pH range of 8.5 to 14, the hydrolysis of maleimide has been shown to proceed readily. researchgate.netcdnsciencepub.com Under acidic conditions, maleimides tend to exhibit greater stability. researchgate.net This pH-dependent behavior is critical, as many bioconjugation reactions are performed at or near physiological pH (7.4), where hydrolysis can be a competing reaction. ucl.ac.uk

Effect of Temperature: As with most chemical reactions, elevated temperatures increase the rate of maleimide hydrolysis. This is an important consideration for the storage and handling of this compound and its derivatives.

Effect of N-Substitution: The substituent on the nitrogen atom of the maleimide ring plays a crucial role in its hydrolytic stability. Electron-withdrawing groups on the N-substituent can increase the rate of hydrolysis. prolynxinc.com For N-aryl maleimides, such as this compound, the phenyl group is more electron-withdrawing than an alkyl group, leading to a faster rate of hydrolysis compared to N-alkyl maleimides. ucl.ac.uk For instance, at physiological pH, N-phenyl maleimides hydrolyze approximately 5.5 times faster than N-alkyl maleimides. ucl.ac.uk The addition of further electron-withdrawing groups to the phenyl ring, such as a fluorine atom, can further decrease the hydrolysis half-life. ucl.ac.uk

The hydrolysis of the maleimide ring results in the formation of a maleamic acid structure. This ring-opening eliminates the reactivity of the maleimide towards thiols. ucl.ac.uk The subsequent hydrolysis of the maleamic acid itself has also been studied. Research indicates that the cleavage of the amide bond in maleamic acids can be catalyzed by the adjacent carboxylic acid group through intramolecular nucleophilic catalysis. researchgate.netresearchgate.net The pH-rate profiles for the hydrolysis of maleamic acids show a dependence on the concentration of the protonated species. acs.org

The stability of the thiosuccinimide adduct, formed after the reaction of a maleimide with a thiol (e.g., a cysteine residue on a protein), is also of significant interest. The hydrolysis of this adduct is a key factor in stabilizing the conjugate and preventing a retro-Michael reaction that could lead to deconjugation. ucl.ac.uknih.gov The rate of this post-conjugation hydrolysis is also influenced by the N-substituent. N-aryl thiosuccinimides hydrolyze significantly faster than N-alkyl thiosuccinimides. ucl.ac.uk

Below are data tables summarizing the hydrolytic stability of various maleimides and their thiosuccinimide adducts, providing context for the expected behavior of this compound.

Table 1: Half-life of Hydrolysis for Unconjugated N-Substituted Maleimides at Physiological pH

N-SubstituentHalf-life (t½)ConditionsReference
N-phenyl~55 minutespH 7.4 ucl.ac.uk
N-(p-fluorophenyl)28 minutespH 7.4 ucl.ac.uk
N-alkylSlower than N-arylpH 7.4 ucl.ac.uk

Table 2: Half-life of Hydrolysis for N-Substituted Thiosuccinimide Adducts (Post-Conjugation)

N-Substituent of Original MaleimideHalf-life (t½)ConditionsReference
N-aryl1.5 hourspH 7.4, 37°C ucl.ac.uk
N-(p-fluorophenyl)0.7 hourspH 7.4, 37°C ucl.ac.uk
N-alkyl27 hourspH 7.4, 37°C ucl.ac.uk
N-aminoethyl (protonated)~0.4 hourspH 7.4, 37°C prolynxinc.com

Polymerization Chemistry and Derived Polymeric Materials

Free Radical Polymerization of N-(Hydroxyphenyl)maleimide Monomers

Free radical polymerization is a common method for synthesizing polymers from N-(hydroxyphenyl)maleimide monomers. However, the process is not without its difficulties, primarily related to the presence of the reactive phenolic hydroxyl group.

The direct homopolymerization of N-(hydroxyphenyl)maleimide monomers via free-radical methods is often problematic. A significant challenge is the consistent production of polymers with low molecular weights and in poor yields kpi.ua. This issue has been a considerable barrier to the widespread application of these otherwise promising materials, which are valued for their potential thermal stability kpi.ua. The presence of the phenolic group is a primary contributor to these limitations kpi.ua.

The phenolic substituent is the main cause of the difficulties observed during free-radical polymerization. The hydroxyl group can act as a chain transfer agent, which interferes with the polymerization process. This can occur through two primary mechanisms:

Intramolecular Hydrogen Abstraction: This is more likely with ortho-substituted phenols, where the phenolic proton can be abstracted by the nearby radical center on the polymer chain. This terminates the growing chain and creates a less reactive oxygen-centered radical kpi.ua.

Intermolecular Hydrogen Abstraction: For meta- and para-substituted isomers, the chain transfer is more likely to be an intermolecular event, where a growing polymer radical abstracts a hydrogen from the phenolic group of another monomer molecule kpi.ua.

Both pathways lead to retardation or complete inhibition of the polymerization, resulting in the formation of low molecular weight polymers kpi.ua. The position of the substituent on the phenyl ring also influences the outcome, with ortho-substituents generally leading to lower molecular weight polymers compared to their meta and para counterparts kpi.ua.

MonomerSubstituent PositionTypical Polymerization OutcomeReference
N-(2-hydroxyphenyl)maleimideorthoLower molecular weight polymer kpi.ua
N-(3-hydroxyphenyl)maleimidemetaLow molecular weight polymer kpi.ua
N-(4-hydroxyphenyl)maleimideparaLow molecular weight polymer kpi.ua

To circumvent the issues caused by the phenolic group, researchers have employed protective group strategies. This involves temporarily masking the hydroxyl functionality to prevent its interference during polymerization, followed by a deprotection step to regenerate the phenolic group on the polymer.

Several protective groups have been investigated:

Acetoxy Group: Masking the phenolic group as an acetate (B1210297) ester provides only a marginal improvement in the resulting polymer's molecular weight. This approach does not significantly enhance the solubility of the monomer or polymer in more inert solvents, which is a desirable factor for controlling the polymerization process kpi.ua.

t-Butyloxycarbonyl (t-BOC) Group: The t-BOC group has been used successfully to protect the phenolic functionality. Polymerization of t-BOC protected N-(hydroxyphenyl)maleimide monomers yields polymers of a higher molecular weight than those obtained from the unprotected monomers kpi.ua.

Tetrahydropyranyl (THP) Group: The use of a THP ether to protect the phenolic group has proven to be a particularly effective strategy. The key advantage of the THP group is that it significantly increases the monomer's solubility in non-polar solvents like benzene (B151609). When polymerization is conducted in benzene instead of a more polar solvent like DMF, a dramatic increase in the molecular weight of the resulting polymer is observed. The THP protective group can be easily removed after polymerization to yield the final high molecular weight poly(N-(hydroxyphenyl)maleimide) kpi.ua.

Protective GroupPolymerization SolventOutcomeReference
None (Free Phenol)DMFVery low molecular weight kpi.ua
AcetoxyDMFMarginally higher molecular weight kpi.ua
Tetrahydropyranyl (THP)DMFSimilar to free phenol (B47542) kpi.ua
Tetrahydropyranyl (THP)BenzeneVery much higher molecular weight kpi.ua

Copolymerization Strategies

Copolymerization offers a versatile method to incorporate N-(hydroxyphenyl)maleimide units into a variety of polymer structures, thereby modifying the properties of the final material.

N-(hydroxyphenyl)maleimide units can be integrated into copolymers through various synthetic routes. One effective method involves the post-polymerization modification of a pre-formed copolymer. For example, a copolymer of maleic anhydride (B1165640) and an unsaturated hydrocarbon like styrene (B11656) or isobutylene (B52900) can be synthesized first. This precursor polymer is then reacted with an aminophenol. The reaction converts the maleic anhydride units into N-(hydroxyphenyl)maleamic acid units, which subsequently undergo cyclization via dehydration to form the desired N-(hydroxyphenyl)maleimide copolymer google.com.

This two-step process allows for precise control over the content of the N-(hydroxyphenyl)maleimide units by adjusting the amount of aminophenol and the reaction conditions google.com. The resulting copolymers, such as N-(hydroxyphenyl)maleimide-isobutylene, exhibit improved flexibility compared to copolymers like N-(p-hydroxyphenyl)maleimide-styrene google.com. These functionalized copolymers are soluble in various organic solvents and aqueous alkaline solutions, making them valuable as base polymers for light-sensitive resins and as general heat-resistant materials google.com.

N-(hydroxyphenyl)maleimide can be directly incorporated into phenolic resins through copolymerization with phenol and formaldehyde. This synthesis, typically conducted in the presence of an acid catalyst, produces phenolic resins that bear pendant maleimide (B117702) groups researchgate.netuobaghdad.edu.iq.

These modified resins exhibit a dual-curing mechanism. The initial curing stage involves the condensation of methylol groups, characteristic of phenolic resins. This is followed by a second stage at higher temperatures, where the maleimide groups undergo addition polymerization researchgate.net. This cross-linking through the maleimide units significantly enhances the network structure of the cured resin. The incorporation of N-(hydroxyphenyl)maleimide into the phenolic resin structure leads to improved thermal stability at elevated temperatures and an increased anaerobic char yield compared to unmodified phenolic resins researchgate.net.

Copolymerization with Phenol and Formaldehyde.

Synthesis of Maleimide-Functionalized Phenolic Resins

Novel phenolic novolac resins that bear maleimide groups can be synthesized through the acid-catalyzed polymerization of a mixture of phenol and a hydroxyphenyl maleimide, such as N-(4-hydroxyphenyl)maleimide (HPM), with formaldehyde. The process involves the copolymerization of these monomers to create a resin backbone where the maleimide moiety is integrated. The conditions of this polymerization are carefully optimized to produce gel-free resins. Although the phenolic group on the N-phenyl maleimide is not essential for its copolymerization with phenol and formaldehyde, its presence allows the monomer to act as a direct substitute for phenol in the resin formation. The resulting structures are confirmed through spectroscopic methods like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Two-Stage Curing Mechanisms: Condensation and Addition Polymerization

Maleimide-functionalized phenolic resins exhibit a distinct two-stage curing process, a departure from conventional phenolic resin curing.

Condensation Reaction: The first stage occurs at a lower temperature range, typically around 150°C to 170°C. This stage is characterized by the condensation reaction of methylol groups that form in small amounts on the phenyl rings during the initial synthesis. This is a traditional curing mechanism for phenolic resins, involving the release of a small molecule, usually water.

Addition Polymerization: The second, more dominant stage of curing takes place at a significantly higher temperature, around 275°C. This exothermic event is attributed to the thermally induced addition polymerization of the maleimide groups. This reaction proceeds without the elimination of volatile byproducts, which is a key advantage over purely condensation-based systems. Kinetic studies confirm that the network buildup is dominated by this maleimide polymerization step.

This dual-curing mechanism allows for a staged approach to crosslinking, providing processing advantages and leading to a densely crosslinked final network.

Influence of Maleimide Content on Crosslink Density and Material Properties

The concentration of the maleimide monomer incorporated into the phenolic resin has a direct and predictable impact on the crosslink density and, consequently, the material's thermomechanical properties. An increase in the maleimide content leads to a higher crosslink density in the cured polymer. This enhanced network structure results in several changes to the material's characteristics.

Char Yield: The anaerobic char yield increases proportionally with the maleimide content, indicating enhanced performance in high-temperature, low-oxygen environments.

Mechanical Properties: Properties such as tensile strength and Young's modulus generally show a linear increase with rising crosslink density. Conversely, properties related to flexibility, like elongation at break, tend to decrease as the rigid, crosslinked network becomes more pronounced.

The relationship between crosslink density, driven by maleimide content, and key material properties is summarized in the table below.

PropertyRelationship with Increasing Maleimide Content/Crosslink Density
Glass Transition Temperature (Tg) Linear Increase
Tensile Strength Linear Increase
Young's Modulus Linear Increase
Elongation at Break Non-linear Decrease
Thermal Stability (High Temp) Improvement
Anaerobic Char Yield Proportional Increase

Coordination Polymerization and Metal Complexes

The functional groups within this compound—specifically the hydroxyl (-OH) and carbonyl (C=O) groups—present potential coordination sites for transition metal ions, enabling the formation of polymeric metal complexes.

Synthesis of Coordination Polymaleimides with Transition Metal Ions

Coordination polymers can be synthesized by reacting a pre-formed maleimide-containing polymer with various

Development of Specialized Polymeric Architectures

Hydrogels for Controlled Release Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb and retain large quantities of water or biological fluids. mdpi.com This characteristic makes them highly suitable for biomedical applications, especially in controlled drug delivery systems. nih.govnih.gov The structure of this compound offers functionalities that can be exploited to create hydrogels with tailored properties for the controlled release of therapeutic agents.

The synthesis of hydrogels incorporating maleimide derivatives can be achieved through free radical polymerization. researchgate.netnih.gov For instance, a study on a related compound, 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide (HPM), demonstrated the development of hydrogels via free radical polymerization with acrylamide (B121943) (Am) and N,N-methylene bis acrylamide as a crosslinker. researchgate.net This process results in a cross-linked polymer network capable of encapsulating drugs. researchgate.net The resulting poly(Am-co-HPM) hydrogels were successfully used to encapsulate the anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.net The polymerization of N-(hydroxyphenyl) maleimide monomers, however, can sometimes result in low molecular weight polymers, a challenge that has been addressed by protecting the phenolic group prior to polymerization. kpi.ua

The design of hydrogel-based delivery systems can be tailored for specific applications, such as colon-specific drug delivery. researchgate.net The azo functionality in hydrogels synthesized from derivatives of N-(hydroxyphenyl)maleimide can be designed to be cleaved by the azoreductase enzymes present in the colon, leading to the targeted release of the encapsulated drug. researchgate.net The swelling and deswelling kinetics of these hydrogels, which are influenced by the pH of the surrounding environment, also play a crucial role in the drug release mechanism. mdpi.comresearchgate.net For example, in simulated gastrointestinal fluids, the release of 5-FU from poly(Am-co-HPM) hydrogels was evaluated at pH 1.2 and 7.4, demonstrating the pH-sensitive nature of the delivery system. researchgate.net The encapsulation efficiency is a key parameter in the design of these systems, with one study reporting a maximum encapsulation efficiency of 78.25% for 5-FU in their hydrogel formulation. researchgate.net

Drug-Polymer Conjugates and Carriers

N-(hydroxyphenyl)maleimide and its derivatives have been utilized as foundational monomers for the synthesis of drug-polymer conjugates. ekb.egresearchgate.net This approach involves covalently attaching drug molecules to a polymer backbone, which can improve the drug's solubility, stability, and pharmacokinetic profile. scispace.com

Homogeneous polymers prepared via free radical polymerization of N-(hydroxyphenyl) maleimide-drug monomers have been developed as carriers for various therapeutic agents. ekb.egresearchgate.net In one approach, N-(4-hydroxyphenyl) maleimide was first synthesized and then modified to create a reactive acyl chloride derivative. ekb.egresearchgate.net This derivative was subsequently reacted with amino groups on drug molecules such as ceftriaxone, ciprofloxacin, silver sulfadiazine, isoniazid, and 4-aminoantipyrine (B1666024) to form polymerizable drug-monomers. ekb.egresearchgate.net These monomers were then polymerized using a free radical initiator like benzoyl peroxide to yield the final drug-polymer conjugates. ekb.egresearchgate.net The release of the conjugated drug can be controlled, with studies showing release in both acidic and basic media. ekb.egresearchgate.net

Interactive Table: Drug-Polymer Conjugates Based on N-(4-hydroxyphenyl)maleimide

Drug Conjugated Polymerization Method Initiator Reference
Ceftriaxone Free Radical Polymerization Benzoyl Peroxide ekb.eg
Ciprofloxacin Free Radical Polymerization Benzoyl Peroxide ekb.eg
Silver Sulfadiazine Free Radical Polymerization Benzoyl Peroxide researchgate.net
Isoniazid Free Radical Polymerization Benzoyl Peroxide researchgate.net

Studies on Thermally Stable Polymers and Resins

Polymers derived from maleimides are known for their excellent thermal stability, making them suitable for applications in high-performance materials such as composites and adhesives. kpi.uaderpharmachemica.comgoogle.com The incorporation of the imide group contributes significantly to the thermal resistance of the resulting polymers. semanticscholar.orgresearchgate.net

Poly(N-(hydroxyphenyl) maleimides) exhibit excellent thermal stability. kpi.ua Epoxy-imide resins cured with N-(3-hydroxyphenyl)trimellitimide, a related imide compound, have demonstrated good thermal stability and adhesive properties. semanticscholar.orgresearchgate.net Thermogravimetric analysis (TGA) of these cured resins indicated that the incorporation of imide groups leads to an increased char yield and higher thermal degradation temperatures. semanticscholar.orgresearchgate.net The cured epoxy-imide resins have shown heat resistance up to 340°C. researchgate.net Similarly, maleimide-epoxy resins have been shown to start degradation around 100°C and retain a significant percentage of their weight at temperatures as high as 700°C. derpharmachemica.com The curing behavior of bismaleimide (B1667444) resins, as studied by Differential Scanning Calorimetry (DSC), shows exothermic transitions associated with curing in the temperature range of 248-350°C. orientjchem.org

Interactive Table: Thermal Properties of Maleimide-Based Polymers

Polymer/Resin System Curing/Analysis Method Key Thermal Characteristics Reference
Epoxy-imide resin cured with N-(3-hydroxyphenyl)trimellitimide FTIR, DSC, TGA Good thermal stability, increased char yield, heat resistance up to 340°C. semanticscholar.orgresearchgate.net
Poly(N-(hydroxyphenyl) maleimides) Free radical polymerization Excellent thermal stability. kpi.ua
Maleimide modified epoxy compound TGA, DSC Starts degradation around 100°C, retains 47.43% weight at 700°C. derpharmachemica.com
Bismaleimide resin DSC, TGA Curing exotherm between 248-350°C. orientjchem.org

Modifications to the polymer structure can significantly influence the thermal stability of the resulting materials. researchgate.net For instance, the introduction of a siloxane structure into phenylethynyl-terminated oligoimides improved their melt processability but led to a reduction in the thermal stability of the cured polyimide resins. mdpi.com However, the thermal stability of these siloxane-containing resins could be enhanced through post-curing at high temperatures (400–450 °C). mdpi.com This enhancement is attributed to more complete chemical crosslinking of the phenylethynyl groups combined with oxidative crosslinking of the siloxane. mdpi.com After post-curing at 450°C, these resins exhibited a 5% weight loss temperature (T5) above 573.4°C. mdpi.com Similarly, the modification of acrylic adhesives with maleimides and their copolymers has been shown to improve the operational performance of the adhesives at elevated temperatures. researchgate.net

Bioconjugation and Bioactive Research Applications

Thiol-Maleimide Chemistry in Bioconjugation

The foundation of N-(3-hydroxyphenyl)maleimide's application in bioconjugation lies in the highly selective reaction between its maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine residue. This reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.combachem.com The high selectivity of the maleimide for thiols over other nucleophilic groups, such as amines, at this pH range makes it an invaluable tool for targeted biomolecular modification. axispharm.com

The thiol-maleimide reaction is a cornerstone for the site-specific modification of proteins. Cysteine residues, due to the unique reactivity of their thiol side chains, are frequent targets for such modifications. nih.govnih.gov While antibodies naturally contain fewer cysteine residues than other amino acids like lysine, these cysteines are located at specific, well-defined positions. nih.gov This allows for a controlled and precise attachment of molecules like this compound to predetermined sites on a protein. This site-specificity is crucial for preserving the protein's native structure and function, which can be compromised by less selective modification methods. researchgate.net The reaction involves the nucleophilic attack of the cysteine's thiol group on one of the double-bonded carbons of the maleimide ring, resulting in a stable covalent linkage.

The ability to selectively target cysteine residues makes maleimides, including this compound, widely used reagents for protein labeling and functionalization. lumiprobe.com This process enables the attachment of various functional moieties to proteins, such as fluorescent dyes for imaging studies, polyethylene (B3416737) glycol (PEG) to increase solubility and in vivo half-life, or small molecule drugs. bachem.comnih.gov For instance, maleimide-terminated dyes are commonly employed to label proteins for visualization in various biological assays. liberty.edubiotium.com The general procedure for labeling involves dissolving the protein in a suitable buffer (pH 7-7.5), followed by the addition of the maleimide-functionalized molecule. lumiprobe.com The resulting conjugate is then purified to remove any unreacted labeling reagent. atto-tec.com

Application Attached Moiety Purpose
Protein LabelingFluorescent DyesImaging and tracking of proteins
Protein FunctionalizationPolyethylene Glycol (PEG)Enhance solubility and circulation time
Drug DeliverySmall Molecule DrugsTargeted therapeutic delivery

A significant application of maleimide chemistry is in the development of Antibody-Drug Conjugates (ADCs). axispharm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. mdpi.com Maleimide-containing linkers are frequently used to attach the cytotoxic payload to the antibody, typically by reacting with the thiol groups of cysteine residues. nih.govnih.gov However, a challenge with traditional maleimide-based ADCs is the potential instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to premature drug release and off-target toxicity. nih.govnih.gov Research has focused on developing more stable maleimide-based linkers to address this issue and improve the therapeutic index of ADCs. nih.govnih.govresearchgate.net

The principles of thiol-maleimide chemistry are also applied to the functionalization of surfaces for the development of biosensors and diagnostic platforms. atomfair.comnih.govrsc.org In this context, a surface (e.g., a gold nanoparticle or a polymer chip) is first modified to present thiol or maleimide groups. rsc.org Subsequently, biomolecules such as antibodies or enzymes, which have been engineered to contain a reactive cysteine or have been modified with a maleimide group, can be covalently immobilized onto the surface. nih.gov This controlled orientation and attachment of biomolecules are critical for the sensitivity and specificity of the biosensor. nih.gov For example, a surface functionalized with this compound could be used to capture specific thiol-containing proteins from a complex biological sample for detection.

Recent research has explored the use of thiol-maleimide chemistry to synthesize novel molecular architectures, such as peptide-calixresorcinarene conjugates. mdpi.comresearchgate.net Calixresorcinarenes are macrocyclic compounds that can serve as scaffolds for the presentation of multiple functional groups. researchgate.net By functionalizing a calix researchgate.netresorcinarene with maleimide groups, it becomes possible to conjugate thiol-containing peptides, such as those derived from antimicrobial peptides. mdpi.com This modular approach allows for the creation of multivalent structures where multiple copies of a peptide are attached to a central scaffold. nih.govjaveriana.edu.co The reaction is typically carried out by dissolving the maleimide-functionalized calixresorcinarene and the cysteine-containing peptide in a suitable solvent and adjusting the pH to around 7.0 to facilitate the Michael addition. mdpi.com Such conjugates have been investigated for their potential antimicrobial activities. mdpi.comresearchgate.net

Use as Reactive Dyes and Labeling Reagents

Maleimides are integral components of many reactive dyes and labeling reagents due to their high reactivity and selectivity towards thiols. biotium.comlumiprobe.com Dye maleimides are fluorescent compounds that have been chemically modified to include a maleimide group. lumiprobe.com This allows for the covalent labeling of sulfhydryl groups in proteins and other biomolecules. lumiprobe.com this compound, with its inherent phenolic structure, can be considered a precursor or a component in the design of such reactive labels. The hydroxyphenyl group could potentially be further modified to create a fluorescent probe or be part of a larger chromophoric system. These reagents are widely used in various biochemical and cell biology applications to visualize and track proteins. atto-tec.com

Fluorescent Labeling of Proteins and Biomolecules

Maleimides are frequently employed as fluorescent labels for proteins and other biomolecules due to their ability to couple with the thiol groups of cysteine residues. rsc.org This reaction is efficient and allows for the site-specific placement of a fluorescent probe. rsc.org While a wide array of fluorescent maleimide derivatives have been synthesized and studied for their spectroscopic properties, researchgate.netnih.gov specific data on the fluorescent characteristics of this compound itself as a label is not extensively detailed in the current body of research. However, the general principles of maleimide-based fluorescent labeling are well-established. The process involves the reaction of the maleimide with a thiol-containing biomolecule, leading to the formation of a stable thioether linkage. rsc.org The inherent fluorescence of the maleimide derivative can then be used to detect and quantify the labeled biomolecule. The synthesis of various fluorescent maleimide dyes has demonstrated that modifications to the N-substituent can significantly impact their optical properties, including emission wavelengths. rsc.org

Reagent for Biomolecule Modification in Organic Chemistry

The maleimide group is a valuable tool for the chemical modification of proteins. nih.govnih.gov Its selective reactivity towards cysteine residues allows for controlled bioconjugation. mdpi.com This specificity is crucial in applications such as the development of antibody-drug conjugates, where a therapeutic agent is attached to an antibody to target specific cells. While this compound can theoretically be used for such modifications, specific examples and detailed protocols focusing on this particular compound are not widely reported. The general strategy involves the reaction of the maleimide with a protein's cysteine residue to form a stable covalent bond. nih.govnih.gov This modification can be used to introduce new functional groups, attach reporter molecules, or link different biomolecules together. nih.gov

Investigations into Biological Activities of Derivatives

Derivatives of this compound have been the subject of significant research to explore their potential as therapeutic agents. These investigations have focused on their ability to inhibit specific enzymes, as well as their anti-inflammatory and antimicrobial properties.

Enzyme Inhibition Studies (e.g., GSK-3β, Monoglyceride Lipase)

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition:

N-substituted maleimides have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including neurodegenerative disorders and bipolar disorder. nih.gov Structure-activity relationship (SAR) studies have shown that the maleimide scaffold is a crucial component for inhibitory activity. nih.gov While specific studies on this compound are limited, research on related compounds provides valuable insights. For instance, the introduction of a methoxy (B1213986) group on the phenyl ring of maleimide derivatives has been shown to improve GSK-3β inhibition. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of GSK-3β. researchgate.net

Monoglyceride Lipase (B570770) (MGL) Inhibition:

N-substituted maleimides have also been investigated as selective inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system. nih.gov Inhibition of MGL can lead to increased levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which has therapeutic potential in treating pain, inflammation, and neurodegenerative diseases. nih.gov A study on various N-substituted maleimides revealed that compounds with hydrophilic substituents, such as a hydroxyl group on the phenyl ring, exhibit inhibitory activity against MGL. Specifically, N-(4-hydroxyphenyl)maleimide was found to have an IC50 value of 12.9 µM. The position of the substituent on the phenyl ring was also found to influence the inhibitory potency, with halogen substitutions at the 3-position being generally preferred over the 2- and 4-positions.

Below is a table summarizing the MGL inhibitory activity of selected N-phenylmaleimide derivatives.

CompoundSubstitution on Phenyl RingIC50 (µM) for MGL
N-phenylmaleimideNone15.9
N-(4-hydroxyphenyl)maleimide4-hydroxy12.9
N-(4-methoxyphenyl)maleimide4-methoxy6.92
N-(3-iodophenyl)maleimide3-iodo2.24
N-(4-fluorophenyl)maleimide4-fluoro5.18
N-(4-chlorophenyl)maleimide4-chloro7.24
N-(4-bromophenyl)maleimide4-bromo4.37

Data sourced from a study on N-substituted maleimide derivatives as selective monoglyceride lipase inhibitors.

Anti-inflammatory Properties and Enzyme Inhibition

The anti-inflammatory potential of maleimide derivatives has been explored, often in conjunction with their enzyme inhibitory activities. nih.govresearchgate.netnih.govmdpi.com For instance, some N-phenyl-phthalimide derivatives, which share structural similarities with maleimides, have shown potent anti-inflammatory effects. researchgate.net The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.gov A study on maleimide derivatives bearing a benzenesulfonamide (B165840) group demonstrated that compounds with electron-withdrawing groups on the phenyl ring exhibited more potent anti-inflammatory activity. nih.gov While direct evidence for the anti-inflammatory properties of this compound is not extensively documented, the known activities of related compounds suggest it could be a promising area for future research.

Antimicrobial Activities of Polymeric Complexes and Conjugates

The incorporation of maleimide derivatives into polymers has been investigated as a strategy to develop materials with antimicrobial properties. researchgate.netekb.egnih.govnih.govmdpi.com A study focused on the synthesis of new drug polymers from N-(4-hydroxyphenyl)maleimide, a close structural isomer of the subject compound. researchgate.netekb.eg In this research, the N-(4-hydroxyphenyl)maleimide was first synthesized and then modified to be copolymerized with antimicrobial drugs like Ceftriaxone and Ciprofloxacin. researchgate.netekb.eg The resulting homogeneous polymers demonstrated antibacterial activity. researchgate.netekb.eg This approach highlights the potential of using hydroxyphenyl maleimides as building blocks for creating antimicrobial polymeric materials. researchgate.netekb.eg Antifungal properties of polymeric materials are also an area of active research. nih.govnih.gov

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of N-(3-hydroxyphenyl)maleimide.

NMR spectroscopy is a powerful tool for verifying the structural integrity of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum, the two protons on the maleimide (B117702) ring's double bond are chemically equivalent and typically appear as a sharp singlet. researchgate.net For analogous N-aryl maleimides, this singlet is often observed in the region of δ 6.70–6.90 ppm. researchgate.net The protons of the 3-hydroxyphenyl group exhibit a more complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. This pattern typically consists of four distinct signals in the aromatic region (approximately δ 6.8–7.4 ppm). The precise chemical shifts and coupling constants of these aromatic protons are crucial for confirming the meta substitution pattern of the hydroxyl group on the phenyl ring.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbons of the maleimide ring are expected to resonate at a downfield chemical shift, typically around δ 170 ppm. researchgate.net The two olefinic carbons of the maleimide ring are also characteristic, appearing at approximately δ 134 ppm. researchgate.net The six distinct carbon signals from the 1,3-disubstituted phenyl ring will appear in the aromatic region of the spectrum (typically δ 115–160 ppm), with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Maleimide C=O-~170
Maleimide CH=CH~6.8 (singlet)~134
Aromatic C-H~6.8 - 7.4 (multiplets)~115 - 130
Aromatic C-N-~132
Aromatic C-O-~158
Phenolic OHVariable-

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key diagnostic peaks for a cyclic imide include two distinct carbonyl (C=O) stretching bands, which arise from symmetric and asymmetric stretching vibrations. These bands are typically observed in the region of 1700–1790 cm⁻¹. spectroscopyonline.com Specifically for maleimides, these peaks are often found near 1778 cm⁻¹ (symmetric) and 1717 cm⁻¹ (asymmetric). nih.gov

The presence of the hydroxyl (-OH) group on the phenyl ring is confirmed by a broad absorption band in the region of 3200–3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The carbon-carbon double bond (C=C) of the maleimide ring gives rise to a stretching vibration band around 1640-1680 cm⁻¹. vscht.cz Additionally, C-H stretching vibrations from the aromatic ring and the maleimide double bond are expected to appear just above 3000 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Aromatic/Olefinic C-HStretching3000 - 3100
Imide C=OAsymmetric & Symmetric Stretching1700 - 1790
Maleimide C=CStretching1640 - 1680
Aromatic C=CStretching1400 - 1600
Imide C-N-CStretching~1405

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for studying its fragmentation patterns. The molecular formula of this compound is C₁₀H₇NO₃, which corresponds to a molecular weight of 189.17 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 189.

High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, allowing for the unambiguous determination of the elemental composition of the molecule. This is particularly useful to differentiate it from other compounds that may have the same nominal mass.

The fragmentation pattern observed in the mass spectrum can provide additional structural information. For maleimide derivatives, fragmentation can occur through various pathways, including cleavage of the imide ring or loss of substituents from the N-aryl group. osaka-u.ac.jp Analysis of these fragment ions helps to confirm the connectivity of the molecule. MS is also instrumental in adduct analysis, for instance, in studying the products of reactions between the maleimide and thiol-containing molecules. nih.gov

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light. The absorption bands correspond to electronic transitions between different energy levels within the molecule. Aromatic and conjugated systems, such as the one present in this compound, typically exhibit strong absorption in the UV region due to π-π* transitions. For N-(hydroxyphenyl)maleimide derivatives, absorption maxima are expected in the range of 200-400 nm. nih.gov The n-π* transitions associated with the carbonyl groups are also present but are generally weaker. nih.gov

In the context of coordination polymers, UV-Vis spectroscopy is a valuable tool for monitoring the formation of metal-ligand complexes. researchgate.net When this compound acts as a ligand and coordinates to a metal center, changes in its electronic structure can lead to shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in the molar absorptivity. These spectral changes can be used to study the binding stoichiometry and stability of the resulting coordination polymer.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for assessing the purity of this compound and for its purification from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.cn For a compound like this compound, which has sufficient volatility and thermal stability, GC-MS can be an effective method for both qualitative and quantitative analysis.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its specific molecular ion peak (m/z 189) and fragmentation pattern, serves as a "fingerprint" for the compound, allowing for its definitive identification. nih.gov GC-MS is also highly sensitive, making it suitable for detecting trace impurities. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. This method is adept at separating the desired maleimide compound from starting materials, intermediates like the corresponding maleamic acid, and any potential side-products.

In a typical setup, a reversed-phase HPLC system is employed, often utilizing an octadecylsilane (B103800) (C18) column. The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A common mobile phase for analyzing this compound and related compounds consists of a gradient mixture of an aqueous buffer (such as a phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile.

During the synthesis of this compound, which involves the cyclodehydration of the corresponding N-(3-hydroxyphenyl)maleamic acid, HPLC can be used to track the disappearance of the maleamic acid precursor and the appearance of the maleimide product. By comparing the retention times of the components in the reaction mixture to those of pure standards, the conversion can be quantified. The purity of the final, isolated this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method will demonstrate good linearity, precision, and accuracy for the quantification of the analyte.

Below is a representative table outlining typical HPLC conditions for the analysis of a related maleimide compound, which could be adapted for this compound.

ParameterCondition
ColumnOctadecylsilane (C18), 5 µm particle size
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 2)
DetectionUV at 239 nm
Internal StandardPhenacetin

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the synthesis of this compound and for preliminary purity assessment. researchgate.net It is particularly useful for quickly determining the presence of starting materials and the formation of the product during a reaction. researchgate.net

For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net The separation is achieved by developing the plate in a sealed chamber containing an appropriate mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). researchgate.net The choice of solvent system is optimized to achieve a good separation between the starting aniline (B41778) derivative, the intermediate maleanilic acid, and the final maleimide product. researchgate.net

The progress of the reaction can be visualized by spotting the reaction mixture on the TLC plate at different time intervals. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The components are visualized under UV light, where UV-active compounds appear as dark spots on a fluorescent background. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system and can be used for identification purposes.

A representative TLC system for a similar N-phenylmaleimide synthesis is detailed in the table below.

ParameterCondition
Stationary PhaseSilica gel plate with fluorescent indicator
Mobile Phase1:1 Hexane:Ethyl Acetate
VisualizationUV light (254 nm)

Polymer Characterization Methods

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers derived from this compound. kpi.ua GPC separates polymer chains based on their hydrodynamic volume in solution. ufl.edu Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

The analysis of poly(this compound) and its derivatives is typically performed using a mobile phase such as tetrahydrofuran (B95107) (THF). kpi.ua The system is calibrated with polymer standards of known molecular weight, commonly polystyrene, to generate a calibration curve of log(molecular weight) versus elution time. kpi.ua From this calibration, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. kpi.ua The degree of polymerization (DP) can also be calculated by dividing the number-average molecular weight by the molecular weight of the monomer unit. kpi.ua

Research has shown that the polymerization of N-(hydroxyphenyl)maleimides can yield polymers with a range of molecular weights depending on the reaction conditions and the position of the hydroxyl group on the phenyl ring. kpi.ua For instance, the polymerization of a protected form of this compound has been shown to produce polymers with varying molecular weights. kpi.ua

The following table presents GPC data for a polymer synthesized from a protected derivative of this compound, denoted as P(3THP-PMI). kpi.ua

PolymerMn (g/mol)Mw (g/mol)PDI (Mw/Mn)DP
P(3THP-PMI)15,29033,8502.2155.98

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition behavior of polymers containing this compound. researchgate.netmdpi.com This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov The resulting TGA thermogram provides information about the onset of decomposition, the temperatures of maximum weight loss, and the amount of residual char at high temperatures.

For polymers derived from protected N-(hydroxyphenyl)maleimides, TGA can reveal a multi-step decomposition process. kpi.ua An initial weight loss may correspond to the thermal removal of the protecting group, followed by the decomposition of the main polymer backbone at higher temperatures. kpi.ua The thermal stability of these polymers is influenced by the substitution pattern on the phenyl ring. kpi.ua

The table below summarizes the thermal properties obtained from TGA for polymers of protected N-(hydroxyphenyl)maleimides, including the meta-substituted variant. Tdp represents the temperature of deprotection, and Tdec signifies the onset of decomposition of the polymer backbone. kpi.ua

PolymerTheoretical Weight Loss (%)Observed Weight Loss (%)Tdp (°C)Tdec (°C)
Poly(N-(3-THP-oxyphenyl)maleimide)~30~28~200~380

Differential Scanning Calorimetry (DSC) for Curing and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the curing behavior and thermal transitions of this compound-based polymers. researchgate.netmdpi.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the heat of reaction for curing processes. hu-berlin.de

In the context of polymers from protected N-(hydroxyphenyl)maleimides, DSC can be used to observe the endothermic process of thermal deprotection, followed by the glass transition of the resulting deprotected polymer. kpi.ua For example, a DSC scan of poly(N-(2THP-oxyphenyl)maleimide) shows an endotherm corresponding to the removal of the tetrahydropyranyl (THP) protecting group. kpi.ua A subsequent scan of the deprotected polymer can then reveal its glass transition temperature. kpi.ua The glass transition temperature is an important characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

The following table provides DSC data for a related poly(N-(hydroxyphenyl)maleimide) system, illustrating the types of thermal events that can be observed.

Polymer SystemThermal EventTemperature (°C)
Poly(N-(2THP-oxyphenyl)maleimide)Deprotection of THP groupUp to 325
Deprotected PolymerGlass Transition (Tg)Not clearly observed

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of newly synthesized this compound and its corresponding polymers. kpi.ua This analysis provides the percentage by weight of key elements such as carbon (C), hydrogen (H), and nitrogen (N). unipd.it The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. kpi.ua A close agreement between the found and calculated values provides strong evidence for the purity and correct structure of the synthesized material. thermofisher.com

For this compound, the elemental analysis would confirm the presence and correct ratio of carbon, hydrogen, and nitrogen, consistent with its molecular formula C₁₀H₇NO₃. kpi.ua This technique is also applied to the precursor, N-(3-hydroxyphenyl)maleamic acid, to ensure its correct composition before the final cyclodehydration step. kpi.ua

The following table presents the calculated and experimentally found elemental analysis data for this compound and its precursor. kpi.ua

CompoundElementCalculated (%)Found (%)
N-(3-hydroxyphenyl)maleamic acidC58.057.7
H4.44.2
N6.86.7
This compoundC63.563.5
H3.73.6
N7.47.5

Computational and Molecular Modeling Studies

Computational and molecular modeling studies provide profound insights into the behavior of this compound at an atomic level. These in silico methods are crucial for understanding reaction pathways, predicting biological interactions, analyzing structural stability, and modeling polymerization processes.

Computational Analysis of Reaction Mechanisms (e.g., Cyclodehydration)

The synthesis of this compound from its precursor, N-(3-hydroxyphenyl)maleamic acid, involves a critical cyclodehydration step. Computational chemistry, particularly using methods like Density Functional Theory (DFT), has been employed to investigate the mechanisms of similar reactions, such as the formation of N-phenylphthalimide from phthalanilic acid. mdpi.com These studies elucidate the energetics and structural changes throughout the reaction pathway.

The generally accepted mechanism, supported by computational models, is a two-step addition-elimination process:

Cyclization: The amide nitrogen performs a nucleophilic attack on the carboxylic acid's carbonyl carbon, forming a tetrahedral intermediate. mdpi.com

Dehydration: The tetrahedral intermediate eliminates a water molecule to form the stable five-membered maleimide ring.

Computational analyses focus on calculating the energy profile of this pathway, including the structures and energies of the reactant, transition states (TS), intermediate, and product. mdpi.com Studies on analogous systems have shown that the second step, dehydration, is typically the rate-determining step of the reaction. mdpi.com DFT calculations on related N-substituted maleimides have also been used to confirm structural parameters and analyze electronic properties that influence reactivity. nih.gov

Table 1: Representative Calculated Energy Barriers for the Two-Step Cyclodehydration of an N-Aryl Amic Acid (Illustrative Data).
Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Description
Cyclization (Step 1)TS1~15-20Energy barrier for the initial ring-closing nucleophilic attack.
Dehydration (Step 2)TS2~25-30Higher energy barrier for the elimination of water, often the rate-determining step. mdpi.com

Structure-Based Drug Design and Molecular Docking

This compound and its derivatives are of interest in medicinal chemistry. Structure-Based Drug Design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and identify potent ligands. nih.gov A core component of SBDD is molecular docking, a simulation technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.net

In this process, the ligand is placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity, typically in kcal/mol. researchgate.net While specific docking studies for this compound are not widely published, numerous studies have successfully applied these techniques to other maleimide derivatives. For instance, various N-substituted maleimides have been investigated as inhibitors for targets like Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme in several diseases. nih.govnih.gov These studies use molecular docking to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the maleimide scaffold and the active site residues of the protein. nih.gov The insights gained are then used to guide the synthesis of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Table 2: Example Docking Results for Maleimide Derivatives Against a Protein Kinase Target (Illustrative Data).
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesObserved Interactions
Maleimide Derivative AGSK-3β-8.5Val135, Lys85Hydrogen bond with backbone carbonyl, hydrophobic interaction. nih.gov
Maleimide Derivative BGSK-3β-9.2Asp200, Cys199Hydrogen bond with side chain, π-stacking with aromatic residue.
This compoundHypothetical Kinase-7.8Thr101, Leu150Hydrogen bond from hydroxyl group, hydrophobic contact with phenyl ring.

Studies on Conformational Stability and Intramolecular Interactions

The three-dimensional conformation of this compound is critical to its physical properties and biological activity. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. nih.gov Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule. sdsu.edu

For this compound, a key conformational variable is the dihedral angle between the plane of the phenyl ring and the plane of the maleimide ring. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the carbonyl groups of the maleimide, a completely planar conformation is generally disfavored. nih.gov Computational studies on similar N-aryl compounds confirm that a twisted conformation is energetically preferred. nih.govmdpi.com

Furthermore, intramolecular interactions play a significant role in stabilizing specific conformers. The presence of the 3-hydroxy group allows for the possibility of intramolecular hydrogen bonding. Depending on the rotation around the N-C bond, the hydroxyl group's hydrogen atom could potentially interact with a nearby carbonyl oxygen of the maleimide ring, which would lock the molecule into a specific, stable conformation. Advanced computational techniques like molecular dynamics (MD) simulations can provide insight into the dynamic behavior of the molecule and the stability of such interactions in different environments. mdpi.com

Table 3: Calculated Relative Energies of this compound Conformers as a Function of Dihedral Angle (Illustrative DFT Data).
ConformerPhenyl-Maleimide Dihedral Angle (°)Relative Energy (kcal/mol)Key Feature
10 (Planar)+5.2High steric strain.
245+0.3Reduced steric strain.
3600.0Most stable (lowest energy) conformation.
490 (Perpendicular)+2.5Loss of π-system conjugation.

Predictive Models for Monomer Conversion in Polymerization

Predicting the outcome of a polymerization reaction, particularly the monomer conversion over time, is essential for process control and material design. Computational models are developed to achieve this, generally falling into two categories: kinetic models and machine learning models.

Kinetic Modeling: This approach is based on the chemical mechanism of polymerization. For the free-radical polymerization of maleimides, this involves determining the rate constants for initiation, propagation, and termination. A kinetic model was successfully proposed for the copolymerization of styrene (B11656) and N-phenylmaleimide, which involved calculating reactivity ratios to describe how the monomers add to the growing polymer chain. acs.org This model could quantitatively estimate the reaction rate under various conditions. acs.org Similar kinetic studies on functionalized N-(4-hydroxyphenyl)maleimide have been performed to determine the activation energies for polymerization, which are crucial parameters for predicting how temperature affects the reaction rate. researchgate.net

Machine Learning (ML) Models: More recently, machine learning has emerged as a powerful tool for predicting polymerization outcomes. chemrxiv.org Instead of being based on first-principles mechanisms, ML models learn complex relationships directly from experimental data. mdpi.com A model could be trained on a dataset containing information about monomer structure, initiator concentration, temperature, and reaction time, with the corresponding measured monomer conversion as the output. Once trained, the model can accurately predict the conversion for new, unseen experimental conditions, offering a rapid and efficient alternative to repeated experiments or complex kinetic simulations. chemrxiv.orgmdpi.com

Table 4: Comparison of Predictive Modeling Approaches for Polymerization.
AspectKinetic ModelingMachine Learning Modeling
Basis Based on the underlying chemical reaction mechanism (e.g., rate laws). acs.orgBased on statistical correlations learned from large datasets. chemrxiv.org
Data Requirement Requires precise kinetic parameters (e.g., rate constants, activation energies). researchgate.netRequires a substantial and diverse set of experimental data for training. mdpi.com
Predictive Power Provides mechanistic insight; can extrapolate but may be complex to solve.Highly accurate for predictions within the scope of the training data; often treats the system as a "black box".
Example Application Calculating reactivity ratios for N-phenylmaleimide copolymerization. acs.orgPredicting monomer conversion for acrylates based on monomer structure and reaction conditions. mdpi.com

Structure Activity Relationships and Derivative Exploration

Impact of Substituent Position on Phenyl Ring (e.g., Ortho, Meta, Para) on Reactivity and Polymer Properties

The position of the hydroxyl group on the N-phenyl ring—be it ortho, meta, or para—profoundly influences the monomer's reactivity and the properties of the resulting polymers. The hydroxyl group is an electron-donating group, which activates the aromatic ring. leah4sci.comchemistrysteps.com This electronic effect, however, varies in its influence on the maleimide (B117702) double bond depending on its position.

In free radical polymerization, the position of substituents on the phenyl ring affects the molecular weight of the polymer formed. Research on the polymerization of N-(hydroxyphenyl) maleimides has shown that substituents in the ortho position tend to yield polymers with a lower molecular weight. kpi.ua This is largely attributed to steric hindrance, where a bulky group close to the N-maleimide linkage impedes the approach of monomers to the growing polymer chain. masterorganicchemistry.com

Conversely, para-substitution places the functional group furthest from the reaction center, minimizing steric effects and often leading to higher molecular weight polymers under suitable conditions. The meta-position, as seen in N-(3-hydroxyphenyl)maleimide, represents an intermediate case. While direct comparative studies are limited, it is understood that the electronic influence of a meta-substituent on the maleimide ring is less pronounced than that of ortho or para substituents, which can more directly participate in resonance stabilization. masterorganicchemistry.comyoutube.com

The presence of the phenolic hydroxyl group, regardless of position, can complicate free radical polymerization, often leading to low molecular weight polymers due to chain transfer reactions. To achieve high molecular weight poly(N-(hydroxyphenyl) maleimides), the phenolic group is often protected (e.g., as an acetoxy or tetrahydropyranyl ether) before polymerization, and deprotected afterward. kpi.ua The resulting poly(N-(hydroxyphenyl) maleimides) generally exhibit excellent thermal stability. kpi.ua

Table 7.1: Influence of Hydroxyl Group Position on N-Phenylmaleimide Polymerization

Substituent PositionAnticipated Effect on ReactivityImpact on Polymer Molecular WeightPrimary Influencing Factor
OrthoDecreased reactivityTends to be lower kpi.uaSteric Hindrance masterorganicchemistry.com
MetaIntermediate reactivityIntermediateModerate steric and electronic effects youtube.com
ParaIncreased reactivity (relative to ortho)Potentially higherMinimal steric hindrance masterorganicchemistry.com

Effect of Additional Functional Groups on Biological Activity (e.g., Carboxyl, Alkoxy, Halogen, Azo)

Adding other functional groups to the N-(hydroxyphenyl)maleimide scaffold can dramatically alter its biological profile. The nature and position of these groups are key determinants of the molecule's potential pharmacological activity, including antibacterial, anticancer, and anti-inflammatory properties. ijhmr.com

Carboxyl Group (-COOH): The introduction of a carboxylic acid group can increase the water solubility and hydrogen bonding capacity of the molecule. In many drug candidates, this group is crucial for interacting with biological targets. For instance, in some coumarin-3-carboxamides, the presence of a carboxyl group was found to be essential for their antibacterial activity. nih.gov Similarly, biologically active maleimide compounds have been synthesized from 3-aminobenzoic acid, incorporating the carboxyl group to create novel drug derivatives. researchgate.net

Alkoxy Group (-OR): Methoxy (B1213986) (-OCH3) or other alkoxy groups can modify the lipophilicity and electronic properties of the parent molecule. Their inclusion can influence how the compound interacts with cell membranes and metabolic enzymes. Studies on N-substituted benzimidazole carboxamides have shown that the number and position of methoxy and hydroxy groups strongly impact their antiproliferative and antibacterial activities. mdpi.com For example, one derivative with two hydroxy groups and one methoxy group showed potent antibacterial activity against E. faecalis. mdpi.com

Halogen Atoms (-F, -Cl, -Br): Halogens are frequently incorporated into bioactive molecules to enhance their efficacy. They can increase lipophilicity, improve membrane permeability, and participate in halogen bonding with target enzymes. Halogenated compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. nih.govnih.gov The introduction of chlorine atoms into certain quinone imines, a related class of compounds, was shown to significantly increase their fungicidal and herbicidal activity. biointerfaceresearch.com

Azo Group (-N=N-): The azo functional group acts as a chromophore and has been incorporated into a vast array of compounds with significant biological properties. uobabylon.edu.iq Azo derivatives are investigated for their antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. ijhmr.comijhmr.com The incorporation of the azo moiety can be a strategy to develop prodrugs, where the azo bond is cleaved under specific physiological conditions to release an active agent. ijhmr.com

Comparison with Similar Maleimide Derivatives

The nature of the substituent on the maleimide nitrogen atom—whether it is an alkyl or a phenyl group—significantly affects the compound's reactivity and utility, particularly in bioconjugation.

N-aryl maleimides, such as N-phenylmaleimide, are generally more reactive towards thiols compared to their N-alkyl counterparts. This enhanced reactivity is desirable for applications requiring rapid conjugation, such as radiolabeling. The electron-withdrawing nature of the phenyl ring increases the electrophilicity of the maleimide's double bond, making it more susceptible to nucleophilic attack by thiols.

Table 7.2: Comparison of N-Alkyl vs. N-Phenyl Maleimide Derivatives

PropertyN-Alkyl Maleimide (e.g., NEM)N-Phenyl Maleimide (e.g., NPEM)
Reactivity with ThiolsGenerally lowerGenerally higher
Selectivity for ThiolsMore selectiveLess selective, more side reactions
Ionization Enhancement (MS)LowerHigher due to hydrophobicity
ApplicationsThiol protection and derivatizationApplications requiring higher reactivity

In the design of maleimide-based inhibitors or bioconjugates, a spacer arm is often used to link the maleimide group to another molecule (e.g., a polymer or a drug). The length, rigidity, and chemical nature of this spacer can have a dramatic impact on the conjugate's biological activity.

Studies on polycarbophil-protease inhibitor conjugates have demonstrated the critical role of the spacer. A conjugate using a short, rigid C4-spacer (tetramethylenediamine, TMDA) showed significantly higher inhibitory effects towards enzymes like α-chymotrypsin compared to a conjugate with a long, flexible, and hydrophilic poly(ethylene glycol) (PEG) diamine spacer. The smaller, more rigid spacer was found to be highly advantageous, suggesting that it may position the inhibitory moiety more effectively within the enzyme's active site or cause less steric interference. This illustrates that the molecular size and structure of the spacer are crucial design elements for optimizing inhibitory efficacy.

Design and Synthesis of Novel Maleimide Analogs for Specific Research Goals

The N-(hydroxyphenyl)maleimide scaffold is a versatile starting point for the design and synthesis of novel analogs tailored for specific research purposes, ranging from materials science to medicinal chemistry. researchgate.net

Polymer Science: N-substituted maleimides are key monomers for creating thermally stable polymers. uctm.edu Researchers have designed maleimide derivatives for use in self-healing polymers based on reversible Diels-Alder reactions. These materials can be repeatedly broken and reformed by thermal cycling, opening applications in recyclable thermosets and reprocessable materials.

Bioconjugation and Imaging: Novel maleimide derivatives are continuously being developed for more efficient and stable bioconjugation. This includes the synthesis of maleimides bearing reporter tags (like fluorescent dyes) or functional groups for PET imaging. For example, dibromomaleimides have been designed for the reversible modification of cysteine residues and for bridging disulfide bonds in proteins, offering a new approach to protein modification and PEGylation.

Medicinal Chemistry: The core structure is modified to create compounds with potential therapeutic activities. This involves synthesizing a library of derivatives with various substituents on the phenyl ring to probe structure-activity relationships and identify potent inhibitors for specific biological targets, such as enzymes or receptors. For instance, N-phenylmaleimide derivatives have been synthesized and investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net The synthesis of maleimide-drug conjugates is another strategy, where the maleimide acts as a linker to attach a drug to a targeting moiety, such as an antibody. researchgate.net

Emerging Research Areas and Future Directions

Development of Smart Polymeric Systems for Targeted Delivery

The development of "smart" polymers that respond to specific environmental triggers is a major focus of modern materials science, particularly in the field of drug delivery. Polymers derived from N-(3-hydroxyphenyl)maleimide are promising candidates for these systems due to the inherent pH-sensitivity of the phenol (B47542) group.

Polymers containing acidic or basic functional groups, known as polyelectrolytes, can change their shape and solubility in response to changes in pH. ebrary.net The hydroxyl group on the phenyl ring of this compound provides a site for pH-responsive behavior. In neutral or acidic conditions, the hydroxyl group is protonated, but as the pH increases and becomes more alkaline, it can be deprotonated. This change in charge can cause the polymer to swell or collapse, making it possible to control the release of an encapsulated drug. rjptonline.org This property is particularly useful for targeted drug delivery to specific sites in the body that have different pH environments, such as the acidic microenvironment of tumors or different segments of the gastrointestinal tract. ebrary.netnih.govnih.gov

Researchers are exploring how to fine-tune the pH-responsiveness of these polymers by copolymerizing this compound with other monomers. This allows for precise control over the polymer's swelling behavior and the rate of drug release. mdpi.com For example, incorporating hydrophobic co-monomers could create micelles that release their payload only when the pH change triggers a conformational shift.

StimulusResponsive GroupPotential Application
pHPhenolic hydroxylTargeted release in acidic tumor microenvironments or specific GI tract locations.
Temperature(with co-monomers)Thermo-responsive drug delivery systems. mdpi.com

These smart polymeric systems offer the potential for more effective therapies with fewer side effects by ensuring that drugs are released only where and when they are needed. mdpi.com

Advanced Bioconjugation Strategies for Next-Generation Therapeutics

The maleimide (B117702) group is widely used in bioconjugation to attach molecules like drugs or imaging agents to proteins, particularly to cysteine residues. However, the resulting succinimidyl thioether bond has shown limited stability in vivo, as it can undergo a retro-Michael reaction, leading to premature release of the payload. ucl.ac.ukprolynxinc.com

This instability has driven the development of "next-generation maleimides" (NGMs) designed to form more robust and stable linkages. rsc.orgresearchgate.net These advanced reagents, such as diiodomaleimides and dibromomaleimides, can react with both thiol groups from a reduced disulfide bond in an antibody, effectively re-bridging the bond and creating a more stable conjugate. acs.orgucl.ac.uk This approach not only enhances stability but also leads to more homogeneous antibody-drug conjugates (ADCs) with a consistent drug-to-antibody ratio, which is crucial for therapeutic efficacy. nih.gov

While this compound is a traditional maleimide, its phenyl substituent influences the reactivity and stability of the maleimide ring. Studies have shown that N-aryl maleimides react faster with thiols but that the resulting conjugates also hydrolyze more quickly than their N-alkyl counterparts. ucl.ac.uk The rate of hydrolysis of the succinimide (B58015) ring can be significantly influenced by the electronic properties of the N-substituent. Electron-withdrawing groups can accelerate the ring-opening hydrolysis, which, if performed intentionally after conjugation, can create a stabilized, ring-opened structure that is no longer susceptible to thiol exchange. prolynxinc.comresearchgate.net The hydroxyl group on this compound, depending on its protonation state, could modulate these electronic effects.

Future research in this area will likely focus on modifying the hydroxyphenyl ring to fine-tune these properties, potentially leading to novel maleimides that offer a balance of efficient conjugation and enhanced in vivo stability for next-generation therapeutics. nih.gov

Maleimide TypeKey FeatureAdvantage
Traditional N-Aryl MaleimideFast reaction with thiolsEfficient conjugation
Next-Generation Maleimides (e.g., Dibromomaleimide)Re-bridges disulfide bondsCreates highly stable and homogeneous conjugates. rsc.orgresearchgate.net
Hydrolysis-stabilized MaleimideIntentional ring-opening post-conjugationPrevents in-vivo thiol exchange. prolynxinc.com

Exploration of Novel Catalytic and Recognition Applications for Polymeric Metal Complexes

Polymers containing functional groups that can bind to metal ions are of great interest for applications in catalysis, separation, and sensing. cmu.edumdpi.comresearchgate.net Polymers synthesized from this compound are particularly well-suited for this purpose. The structure of poly(this compound) offers multiple coordination sites for metal ions, including the carbonyl groups of the imide ring and the phenolic hydroxyl group.

Research on analogous polymer systems has demonstrated this potential. For instance, polymers based on N-(3-acetoxy-4-carboxy-phenyl)maleimide have been used as ligands to create complexes with transition metals like copper (II) and cobalt (II). lew.ro These polymer-metal complexes, also known as polychelates, can exhibit catalytic activities that are different from their small-molecule counterparts. researchgate.net The polymer backbone can create a unique microenvironment around the metal center, influencing its reactivity and selectivity. nih.gov

The ability of these polymers to selectively bind different metal ions also makes them candidates for use as ion exchangers or for metal recognition and sensing applications. lew.ro By cross-linking the polymer chains, it is possible to create robust materials, such as spherical beads, that can be used for separating metal ions from solutions. lew.ro Future work in this area will involve synthesizing and characterizing metal complexes with poly(this compound) and evaluating their performance in catalytic reactions and ion recognition.

Computational Approaches for Predictive Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in materials science, allowing researchers to predict the properties of molecules and materials before they are synthesized. researchgate.net These approaches are being applied to the study of this compound and its polymers to accelerate the design of new materials with specific functionalities.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to understand the electronic structure of the monomer and predict its reactivity in polymerization and bioconjugation reactions. For example, calculations can help elucidate the mechanism of the thiol-maleimide reaction and provide insights into the stability of the resulting bond. researchgate.net

Molecular dynamics (MD) simulations can be used to model the behavior of polymer chains in different environments. This can provide valuable information on the conformational changes of pH-responsive polymers in response to environmental triggers or predict how a polymeric metal complex might interact with a substrate in a catalytic process. By simulating these interactions at the atomic level, researchers can gain a deeper understanding of the structure-property relationships that govern the material's performance. These computational insights can guide experimental work, saving time and resources in the development of new materials based on this compound.

Investigations into Environmental and Sustainable Synthesis Routes

As the chemical industry moves towards more environmentally friendly practices, there is a growing interest in developing "green" synthesis routes for important chemical compounds. Research into the synthesis of N-substituted maleimides is beginning to incorporate principles of green chemistry, such as improving energy efficiency, using safer solvents, and reducing waste. researchgate.net

The standard synthesis of this compound involves the reaction of m-aminophenol with maleic anhydride (B1165640). prepchem.com While effective, this process often uses traditional organic solvents and may require high temperatures. Recent studies on related compounds have shown that the use of specific catalysts, such as P2O5, can lower the required reaction temperature, thereby improving energy efficiency and potentially increasing the yield. nih.gov Other research has focused on designing multi-step syntheses that minimize hazardous waste and utilize safer chemicals, making them suitable for educational settings and demonstrating the feasibility of greener approaches. researchgate.net

A key goal for sustainable chemistry is the use of renewable, bio-based feedstocks instead of petroleum-based starting materials. researchgate.netmdpi.com While the direct synthesis of this compound from bio-based sources is still an area for future exploration, the development of sustainable methods for producing its precursors, such as aminophenols, from renewable resources like lignin (B12514952) would represent a significant step forward. researchgate.net Investigating alternative, less hazardous solvents and catalytic systems for the imidization reaction is another important avenue for making the synthesis of this versatile compound more sustainable. chemrxiv.orgunibo.it

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-hydroxyphenyl)maleimide copolymers with high yield and controlled monomer ratios?

  • Methodological Answer : The copolymerization of N-(3-hydroxyphenyl)maleimide with styrene or other monomers can be optimized via a two-step process. First, adjust reaction parameters such as aminophenol quantity, reaction temperature (typically 60–100°C), and duration (6–24 hours) to control monomer incorporation . Second, use poor solvents like water or ether to precipitate and recover the copolymer efficiently. Yield improvements (up to 85–90%) are achieved by avoiding transesterification bottlenecks and optimizing stoichiometry .

Q. How do solubility properties of N-(3-hydroxyphenyl)maleimide copolymers influence their applicability in photoresist or biomedical formulations?

  • Methodological Answer : Solubility in organic solvents (e.g., dimethylformamide, tetrahydrofuran) enables thin-film coating applications, while alkaline aqueous solubility (due to phenolic -OH groups) supports photoresist development. Characterize solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) to confirm colloidal stability for biomedical formulations .

Q. What analytical techniques are critical for characterizing N-(3-hydroxyphenyl)maleimide copolymer purity and composition?

  • Methodological Answer : Use elemental analysis (EA) to quantify nitrogen content and calculate maleimide conversion ratios. Fourier-transform infrared (FTIR) spectroscopy confirms maleimide C=O stretching (~1700 cm⁻¹), while nuclear magnetic resonance (¹H/¹³C NMR) resolves copolymer backbone structure. Gel permeation chromatography (GPC) determines molecular weight distributions .

Advanced Research Questions

Q. How do contradictory data on maleimide reactivity in copolymerization reactions arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from side reactions (e.g., maleimide double-bond degradation during aminophenol coupling). Mitigate this by pre-purifying monomers via column chromatography and validating reaction progress using real-time FTIR or differential scanning calorimetry (DSC) . For disputed results (e.g., misassigned azo derivatives), replicate experiments with rigorous spectral validation (2D NMR, high-resolution mass spectrometry) .

Q. What mechanistic insights explain the enhanced thermal stability of N-(3-hydroxyphenyl)maleimide-based thermosetting resins?

  • Methodological Answer : The maleimide group undergoes radical-mediated polymerization, forming dense crosslinked networks. Thermogravimetric analysis (TGA) shows 5% mass loss temperatures >400°C, attributed to aromaticity and hydrogen bonding from phenolic -OH groups. Dynamic mechanical analysis (DMA) further correlates glass transition temperatures (Tg ~225–387°C) with crosslink density .

Q. What strategies improve the curing kinetics of epoxy resins modified with N-(3-hydroxyphenyl)maleimide-imidazole adducts?

  • Methodological Answer : Maleimide-imidazole adducts act as latent curing agents. Optimize curing by varying imidazole substituents (e.g., 2-ethyl-4-methylimidazole) to balance steric hindrance and nucleophilicity. Monitor curing exotherms via DSC and validate storage stability using accelerated aging tests (40–60°C for 30 days) .

Q. How do structural variations (e.g., propargyl vs. hydroxyl substituents) impact the polymerization behavior of maleimide derivatives?

  • Methodological Answer : Propargyl groups (e.g., in N-(3-propargyloxyphenyl)maleimide) enable dual curing via maleimide cycloaddition and propargyl thermal polymerization, broadening processing windows. Compare cure kinetics using isoconversional DSC models (e.g., Friedman method) to quantify activation energies for each pathway .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectral data for N-(hydroxyphenyl)maleimide derivatives?

  • Methodological Answer : Cross-validate ¹H NMR peaks (e.g., maleimide protons at δ 6.8–7.2 ppm) with computational simulations (DFT) or crystallographic data (e.g., C2/c space group parameters from single-crystal X-ray diffraction) . For disputed assignments (e.g., azo derivatives), re-examine reaction conditions to rule out maleimide ring-opening artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3-hydroxyphenyl)maleimide
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N-(3-hydroxyphenyl)maleimide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.